molecular formula C14H11ClIN3O B597437 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1246349-97-2

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B597437
CAS No.: 1246349-97-2
M. Wt: 399.616
InChI Key: LTPHGFLBWHINDY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyrazolo[4,3-c]pyridine core substituted with chlorine (position 4), iodine (position 3), and a 4-methoxybenzyl group (position 1) (CAS: 1246349-97-2) . Its molecular formula is C₁₄H₁₁ClIN₃O, with a molecular weight of 407.61 g/mol (calculated from substituents).

Properties

IUPAC Name

4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClIN3O/c1-20-10-4-2-9(3-5-10)8-19-11-6-7-17-13(15)12(11)14(16)18-19/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPHGFLBWHINDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C(=NC=C3)Cl)C(=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719227
Record name 4-Chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246349-97-2
Record name 4-Chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination at Position 4

Chlorine is introduced via electrophilic substitution or nucleophilic displacement. In one protocol, 1H-pyrazolo[4,3-c]pyridine is treated with phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloro-1H-pyrazolo[4,3-c]pyridine. This step is critical for activating the ring toward subsequent iodination.

Iodination at Position 3

Iodination employs iodine or N-iodosuccinimide (NIS) under basic conditions. Key methods include:

Iodine/KOH in 1,4-Dioxane

A mixture of 4-chloro-1H-pyrazolo[4,3-c]pyridine, iodine (2 equiv), and KOH (3.6 equiv) in 1,4-dioxane at 75°C for 4 hours achieves 92% yield. The base deprotonates the pyrazole NH, facilitating electrophilic attack by iodine.

N-Iodosuccinimide in DMF

Using NIS (1.5–2.0 equiv) in DMF at 80–100°C for 3–12 hours affords 62–85% yield. NIS offers milder conditions and avoids iodine’s oxidative side reactions.

Table 1: Comparative Iodination Methods

MethodReagentsConditionsYieldReference
Iodine/KOHI₂, KOH, 1,4-dioxane75°C, 4 h92%
N-IodosuccinimideNIS, DMF100°C, overnight85%
Iodine/KOH (scaled)I₂, KOH, dioxane75°C, 4 h72%
NIS (low temp)NIS, DMF80°C, 3 h62%

Functionalization: 4-Methoxybenzyl Group Introduction

The 4-methoxybenzyl (PMB) group is introduced via N-alkylation of the pyrazole nitrogen.

Alkylation with 4-Methoxybenzyl Chloride

4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine reacts with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF, THF) at 60–80°C. The reaction proceeds via SN2 mechanism, with yields typically exceeding 80%.

Critical Parameters:

  • Base Selection: K₂CO₃ minimizes side reactions compared to stronger bases like NaH.

  • Solvent: DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

  • Stoichiometry: A 1.2–1.5 equiv of 4-methoxybenzyl chloride ensures complete substitution.

Optimization and Challenges

Purification Strategies

  • Iodinated Intermediate: Crude 4-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is isolated via filtration after quenching with Na₂S₂O₃ to remove excess iodine.

  • Final Product: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) achieves >95% purity.

Side Reactions and Mitigation

  • Diiodination: Excess iodine or prolonged heating may cause diiodination. Controlled stoichiometry and reaction time are crucial.

  • O-Dealkylation: Harsh conditions during PMB installation can cleave the methoxy group. Mild bases (e.g., Cs₂CO₃) and lower temperatures (50°C) mitigate this.

Scalability and Industrial Relevance

The iodine/KOH method in dioxane is preferred for large-scale synthesis due to cost-effectiveness and high yields (72–92%) . However, NIS-based routes offer better regioselectivity for lab-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Biological Studies: It can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / CAS Substituents Molecular Weight (g/mol) Key Biological Activity Reference
4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine (1246349-97-2) Cl (C4), I (C3), 4-MeO-benzyl (N1) 407.61 Research chemical (no direct data)
3-Phenylpyrazolo[3,4-c]pyridines Phenyl (C3) ~250–300 Antiproliferative activity (IC₅₀: 1–10 µM)
1-Methyl-3,6-di-(2-pyridyl)-1H-pyrazolo[4,3-c]pyridine (6b) Methyl (N1), 2-pyridyl (C3, C6) 287.31 Kinase inhibition (RSK2, Aurora A)
3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol Amino (C3), phenyl (C2), diol (C4, C6) 259.25 RSK2 inhibition (IC₅₀: <1 µM)
4-Chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine (1186647-71-1) Cl (C4), I (C3), isopropyl (N1) 321.55 Not reported

Pharmacological Profiles

  • Kinase Inhibition: Pyridyl-substituted analogs (e.g., 6b) show nanomolar potency against RSK2 and Aurora A kinases, whereas the target compound’s bulky N1 group may limit access to kinase ATP pockets .
  • Antiproliferative Activity : 3-Phenyl derivatives in exhibit IC₅₀ values in the low micromolar range, suggesting that replacing iodine with phenyl could shift activity toward cancer cell lines .

Key Research Findings and Trends

Position-Specific Halogenation : Iodo or bromo groups at C3 are common in pyrazolo[4,3-c]pyridines for subsequent derivatization, as seen in and . Chlorine at C4 is often retained for electronic effects .

N1 Modifications : Bulky N1 groups (e.g., 4-methoxybenzyl) may reduce metabolic clearance but require optimization for target engagement. Smaller groups (methyl, isopropyl) are preferred in CNS-targeted compounds .

Biological Activity

4-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the empirical formula C14H11ClIN3O and a molecular weight of 399.61 g/mol, belongs to the pyrazolo[4,3-c]pyridine family, which is known for various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridine class exhibit a range of biological activities including:

  • Anticancer effects
  • Antimicrobial properties
  • Anti-inflammatory effects
  • Neurological benefits

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
4-Chloro-3-iodo...HeLa5.0
4-Chloro...A3757.2
7-amino...Ovarian Cancer2.5

In vitro studies suggest that these compounds can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Properties

The antimicrobial activity of pyrazolo[4,3-c]pyridines has also been documented. For example, derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans.

CompoundMicroorganismZone of Inhibition (mm)Reference
4-Chloro...Staphylococcus aureus15
4-Chloro...Candida albicans12

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

The mechanisms through which pyrazolo[4,3-c]pyridines exert their biological effects are varied:

  • Inhibition of Kinases : Some derivatives act as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Apoptosis Induction : Compounds may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.

Case Studies and Research Findings

A notable study explored the efficacy of this compound in treating neurodegenerative diseases. The study found that this compound could enhance neuronal survival in models of oxidative stress by modulating neuroinflammatory pathways.

Another research effort focused on its anti-inflammatory properties, where it was shown to reduce cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR : The 4-methoxybenzyl group exhibits distinct aromatic proton signals at δ 7.2–7.4 ppm (doublets) and a methoxy singlet at δ ~3.8 ppm. Iodo and chloro substituents cause deshielding in adjacent carbons (e.g., C-3 and C-4 shifts > 120 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 414.9802 (calc. 414.9804) .

Q. Advanced Analysis

  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves ambiguities in halogen positioning. For example, the iodine atom at C-3 and chlorine at C-4 are confirmed via anisotropic displacement parameters .
  • Hydrogen Bonding Patterns : Graph set analysis (e.g., Etter’s formalism) identifies intermolecular interactions influencing crystal packing, critical for polymorph control .

What methodologies are used to evaluate the biological activity of this compound?

Q. Basic Assay Design

  • Kinase Inhibition Screens : Competitive binding assays (e.g., ADP-Glo™ Kinase Assay) measure IC₅₀ values against targets like RSK2 or CDK8 .
  • Cellular Antiproliferative Activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess viability reduction at 10–100 µM concentrations .

Q. Advanced Mechanistic Studies

  • Structure-Activity Relationship (SAR) : Modifying the 4-methoxybenzyl group to bulkier substituents (e.g., 4-fluorobenzyl) reduces potency, suggesting steric hindrance at the receptor site .
  • Computational Docking : Ligand-biased ensemble docking (LigBEnD) predicts binding modes to kinases like ALK-L1196M, highlighting hydrophobic interactions with the pyridyl core .

Q. Basic Troubleshooting

  • Yield Discrepancies : Reproducibility issues often arise from trace moisture in DMF (affecting Pd catalysts). Rigorous solvent drying (e.g., molecular sieves) improves consistency .
  • Biological Variability : Use of standardized cell lines (e.g., ATCC-certified) and normalization to housekeeping genes (e.g., GAPDH) reduces inter-experimental noise .

Q. Advanced Meta-Analysis

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ values) with kinase inhibition to identify outliers .
  • Cross-Study Validation : Compare crystallographic data (e.g., CCDC entries) with computational models to verify binding hypotheses .

What are the key considerations for designing derivatives to improve metabolic stability?

Q. Basic Modifications

  • Blocking Metabolic Hotspots : Replacing the 4-methoxy group with a trifluoromethoxy moiety reduces CYP450-mediated O-demethylation .
  • Prodrug Strategies : Phosphate ester prodrugs of the pyrazolo-pyridine core enhance aqueous solubility and oral bioavailability .

Q. Advanced PK/PD Modeling

  • In Silico ADME Prediction : Tools like SwissADME predict logP (2.8) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), guiding lead optimization .
  • Microsomal Stability Assays : Human liver microsomes (HLM) with NADPH cofactor quantify t₁/₂ (e.g., 45 minutes for parent compound vs. 120 minutes for prodrug) .

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